3-nitro-3H-[1,2,4]triazolo[3,4-c][1,2,4]triazole
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Overview
Description
3-nitro-3H-[1,2,4]triazolo[3,4-c][1,2,4]triazole is a heterocyclic compound that contains a fused triazole ring system. This compound is known for its high thermal stability and energetic properties, making it a subject of interest in the field of energetic materials.
Mechanism of Action
Target of Action
3-Nitro-3H-[1,2,4]triazolo[3,4-c][1,2,4]triazole, also known as nitrotriazolone, is a high energetic material . It is primarily used as a substitute for highly sensitive high energetic materials that are thermally and photochemically less stable . The primary targets of this compound are the energetic materials it is designed to replace.
Mode of Action
The compound interacts with its targets by providing a thermally stable and less sensitive alternative . It is designed to detonate under specific conditions, providing a controlled release of energy .
Biochemical Pathways
It is known that the compound can enhance the thermal decomposition of energetic materials, thereby improving their performance .
Result of Action
The primary result of the action of this compound is the controlled release of energy. This can be used in a variety of applications, from propellants to high explosives .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of water or ethanol can affect the growth rate of NTO surfaces . Additionally, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .
Biochemical Analysis
Biochemical Properties
These interactions can influence biochemical reactions in various ways, depending on the specific nature of the interaction and the biomolecules involved .
Cellular Effects
Triazole compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . These effects suggest that triazoles can influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that triazole compounds are generally stable under thermal and acidic conditions .
Dosage Effects in Animal Models
A study on NTO in male rhesus macaques reported that when NTO was administered orally, the peak blood levels of NTO were observed at 4 h, suggesting rapid absorption into the blood and elimination through urine .
Preparation Methods
The synthesis of 3-nitro-3H-[1,2,4]triazolo[3,4-c][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-nitro-1,2,4-triazole with hydrazine derivatives, followed by cyclization to form the fused triazole ring system . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
3-nitro-3H-[1,2,4]triazolo[3,4-c][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-nitro-3H-[1,2,4]triazolo[3,4-c][1,2,4]triazole has several scientific research applications:
Energetic Materials: Due to its high energy content and thermal stability, it is used in the development of explosives and propellants.
Pharmaceuticals: The triazole ring system is a common motif in medicinal chemistry, and derivatives of this compound are explored for their potential biological activities.
Material Science: It is used in the synthesis of advanced materials with specific properties such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
3-nitro-3H-[1,2,4]triazolo[3,4-c][1,2,4]triazole can be compared with other similar compounds such as:
Biological Activity
3-Nitro-3H-[1,2,4]triazolo[3,4-c][1,2,4]triazole (commonly referred to as NTO) is a heterocyclic compound characterized by its fused triazole ring system and notable energetic properties. This compound has garnered attention in various fields including materials science and medicinal chemistry due to its unique biological activities and potential applications.
- Molecular Formula : C₃H₂N₆O₂
- Molecular Weight : 114.08 g/mol
- CAS Number : 339255-72-0
NTO exhibits its biological activity primarily through its interaction with specific biochemical pathways. It is known for:
- Thermal Stability : NTO's high thermal stability allows it to be used in energetic materials while minimizing sensitivity to external stimuli.
- Controlled Energy Release : The compound facilitates the controlled release of energy, which is crucial in applications ranging from propellants to explosives.
Antimicrobial Properties
Research indicates that NTO may possess antimicrobial activity. Studies have shown that triazole derivatives can exhibit significant antimicrobial effects against various pathogens. While specific data on NTO's antimicrobial efficacy is limited, its structural relatives have demonstrated promising results in this area .
Antitrypanosomal Activity
Recent studies have explored the synthesis of analogs of NTO for their antitrypanosomal properties. For instance:
- Compound 15g , a derivative of 3-nitro-1H-1,2,4-triazole, was found to exhibit outstanding antichagasic activity against Trypanosoma cruzi, showing an IC₅₀ value of 0.09 μM, which is significantly more active than the standard treatment benznidazole (IC₅₀ = 6.15 μM) .
Anti-inflammatory Effects
While direct studies on NTO's anti-inflammatory properties are scarce, compounds containing triazole rings are often investigated for such activities. The presence of nitro groups in similar compounds has been associated with reduced inflammation in various models .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of NTO and its derivatives:
Comparative Analysis with Similar Compounds
NTO can be compared with other triazole-based compounds to highlight its unique properties:
Compound | Key Features | Biological Activity |
---|---|---|
5-Nitro-1,2,4-triazol-3-one (NTO) | High energy content | Lower sensitivity than NTO |
1,2,3-triazoles | Varied substitution patterns | Used in pharmaceuticals |
1,2,4-triazoles | Different properties | Explored for medicinal applications |
Properties
IUPAC Name |
5-nitro-5H-[1,2,4]triazolo[3,4-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N6O2/c10-9(11)3-7-6-2-5-4-1-8(2)3/h1,3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDIWIXRSZUWRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C2N1C(N=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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